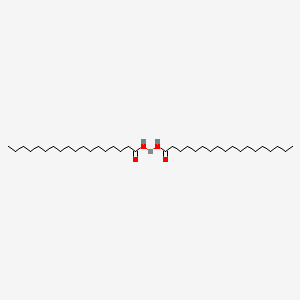
Manganese;octadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid is a saturated fatty acid commonly found in animal and vegetable fats and oils . Manganese is a transition metal known for its role in various industrial applications and biological systems . The combination of these two components results in a compound with unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese;octadecanoic acid can be synthesized through various methods. One common approach involves the reaction of manganese salts, such as manganese chloride or manganese acetate, with octadecanoic acid in the presence of a base like sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of manganese stearate as a precipitate .
Industrial Production Methods
Industrial production of this compound often involves the use of manganese dioxide as a starting material. The manganese dioxide is reduced using a suitable reducing agent, such as hydrogen or carbon monoxide, to produce manganese(II) oxide. This manganese(II) oxide is then reacted with octadecanoic acid to form manganese stearate .
Chemical Reactions Analysis
Types of Reactions
Manganese;octadecanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) is a common oxidizing agent used in reactions involving manganese compounds.
Reduction: Hydrogen gas (H₂) or carbon monoxide (CO) are commonly used reducing agents.
Substitution: Ligand exchange reactions can be carried out using various ligands, such as phosphines or amines.
Major Products Formed
Scientific Research Applications
Manganese;octadecanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of manganese;octadecanoic acid involves its interaction with various molecular targets and pathways. Manganese acts as a cofactor for several enzymes, including oxidoreductases, transferases, and hydrolases . These enzymes play crucial roles in biological processes such as metabolism, antioxidant defense, and neurotransmitter synthesis . The stearate component of the compound may also contribute to its effects by interacting with lipid membranes and influencing membrane fluidity .
Comparison with Similar Compounds
Manganese;octadecanoic acid can be compared with other similar compounds, such as:
Calcium stearate: Used as a stabilizer in plastics and as a lubricant in various industrial applications.
Zinc stearate: Commonly used as a release agent in the rubber and plastic industries.
Magnesium stearate: Widely used as a lubricant in pharmaceutical tablet manufacturing.
This compound is unique due to the presence of manganese, which imparts specific catalytic and biological properties not found in other metal stearates .
Properties
Molecular Formula |
C36H72MnO4 |
|---|---|
Molecular Weight |
623.9 g/mol |
IUPAC Name |
manganese;octadecanoic acid |
InChI |
InChI=1S/2C18H36O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); |
InChI Key |
NRBGCDYSOHFFIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13405211.png)
![1-[2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic Acid](/img/structure/B13405215.png)


![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13405230.png)


![4-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13405252.png)






